molecular formula C11H9NO2S2 B329175 (5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B329175
M. Wt: 251.3 g/mol
InChI Key: HGGMOCOECSNFSM-VMPITWQZSA-N
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Description

(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a compound known for its potent aldose reductase inhibitory activity. This compound is part of the thiazolidinedione family, which has been extensively studied for its potential therapeutic applications, particularly in the management of diabetic complications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2,4-thiazolidinedione with 2-hydroxy-3-methylbenzaldehyde. This reaction is often carried out in the presence of a base such as urea under solvent-free conditions . The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the final thiazolidinone product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methylbenzaldehyde: A precursor in the synthesis of the target compound.

    Thiazolidinedione derivatives: Other compounds in this family also exhibit aldose reductase inhibitory activity.

Uniqueness

(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one stands out due to its high potency as an aldose reductase inhibitor, with a Ki value of 0.445 ± 0.013 µM . This makes it a promising candidate for further development as a therapeutic agent for diabetic complications.

Properties

Molecular Formula

C11H9NO2S2

Molecular Weight

251.3 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H9NO2S2/c1-6-3-2-4-7(9(6)13)5-8-10(14)12-11(15)16-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+

InChI Key

HGGMOCOECSNFSM-VMPITWQZSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/2\C(=O)NC(=S)S2)O

SMILES

CC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2

Canonical SMILES

CC1=C(C(=CC=C1)C=C2C(=O)NC(=S)S2)O

Origin of Product

United States

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